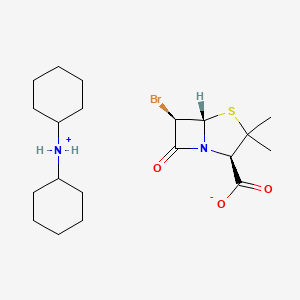

Dicyclohexylammonium (2S-(2alpha,5alpha,6alpha))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Description

This compound belongs to the bicyclic β-lactam family, characterized by a 4-thia-1-azabicyclo[3.2.0]heptane core. Key structural features include:

- 3,3-Dimethyl groups: Increase steric hindrance, possibly affecting binding to biological targets.

- Dicyclohexylammonium counterion: A lipophilic ammonium salt that may improve solubility in organic solvents compared to sodium or potassium salts .

The compound is likely synthesized via bromination of a precursor, as seen in related dibromo derivatives (e.g., (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, CAS 205320-24-7) .

Properties

CAS No. |

94134-57-3 |

|---|---|

Molecular Formula |

C20H33BrN2O3S |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2R,5S,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;dicyclohexylazanium |

InChI |

InChI=1S/C12H23N.C8H10BrNO3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h11-13H,1-10H2;3-4,6H,1-2H3,(H,12,13)/t;3-,4-,6+/m.1/s1 |

InChI Key |

VSIYPPRFXFHDCH-NXMSRCMASA-N |

Isomeric SMILES |

CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The compound is typically prepared by neutralizing the corresponding acid, (2S,5R,6S)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (commonly known as 6alpha-bromopenicillanic acid), with dicyclohexylamine to form the dicyclohexylammonium salt. This salt formation enhances the compound's solubility and stability for research applications.

Stepwise Synthesis Details

-

- The key precursor, 6alpha-bromopenicillanic acid, is synthesized through bromination of penicillanic acid derivatives under controlled conditions to introduce the bromine atom at the 6-position.

- The stereochemistry (2S,5R,6S) is preserved during this step to maintain biological activity.

Salt Formation with Dicyclohexylamine

- The acid is dissolved in an appropriate solvent such as methanol or ethanol.

- Dicyclohexylamine is added stoichiometrically to the acid solution under stirring at ambient temperature.

- The reaction mixture is typically stirred for several hours to ensure complete salt formation.

- The resulting dicyclohexylammonium salt precipitates or is isolated by solvent evaporation and recrystallization.

-

- The crude product is purified by recrystallization from solvents like ethanol or acetone to achieve ≥95% purity.

- Drying under vacuum removes residual solvents.

Analytical Data and Characterization

| Analytical Technique | Observations / Data |

|---|---|

| NMR Spectroscopy | Confirms the bicyclic beta-lactam structure and dicyclohexylammonium salt formation |

| Mass Spectrometry | Molecular ion peak at m/z 461.5 consistent with molecular weight of the salt |

| Infrared (IR) | Characteristic carbonyl stretch (~1760 cm⁻¹) for beta-lactam and carboxylate groups |

| Melting Point | Typically not well-defined due to salt nature; reported ranges vary depending on purity and form |

| Elemental Analysis | Consistent with theoretical composition for C20H33BrN2O3S |

Research Findings and Notes

- The dicyclohexylammonium salt form improves compound handling and solubility, facilitating its use in synthetic chemistry and pharmaceutical research.

- The stereochemistry at positions 2, 5, and 6 is critical for biological activity, necessitating stereoselective synthesis and careful purification.

- The compound serves as an intermediate in the synthesis of various penicillin derivatives and beta-lactamase inhibitors.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination of penicillanic acid | Brominating agent (e.g., N-bromosuccinimide), controlled temperature | Stereospecific bromination at C-6 position |

| Salt formation | Dicyclohexylamine, methanol/ethanol, room temperature | Stoichiometric addition, stirring for several hours |

| Purification | Recrystallization from ethanol or acetone | Achieves ≥95% purity |

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products .

Scientific Research Applications

Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dicyclohexylammonium[2s-(2alpha,5alpha,6alpha)]-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and implications for properties:

Key Observations:

Substituent Effects :

- Bromine at position 6 in the target compound may increase steric bulk and alter reactivity compared to chlorine in cloxacillin or hydrogen in ampicillin. Brominated derivatives are often intermediates in synthesizing β-lactam antibiotics .

- The dicyclohexylammonium counterion enhances lipophilicity, contrasting with sodium salts like cloxacillin, which improve aqueous solubility for clinical use .

Biological Activity :

- Cloxacillin and ampicillin derivatives exhibit antimicrobial activity due to their acyl side chains, which enhance target binding (e.g., penicillin-binding proteins). The target compound’s bromine and dimethyl groups may reduce bioavailability or require further derivatization for therapeutic use .

Synthetic Pathways :

- Bromination is a critical step for the target compound, similar to dibromo intermediates in . Cloxacillin synthesis involves coupling with an isoxazolecarboxamido group .

Physicochemical Properties: Sodium salts (e.g., cloxacillin) are water-soluble and stable in formulations, whereas dicyclohexylammonium salts are more suited for non-polar solvents or purification steps .

Biological Activity

Dicyclohexylammonium (2S-(2α,5α,6α))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex organic compound notable for its unique bicyclic structure and specific stereochemistry. This article explores its biological activity, synthesis, potential applications, and comparative analysis with related compounds.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H33BrN2O3S |

| Molecular Weight | 436.47 g/mol |

| Boiling Point | 462.6 ± 45.0 °C (Predicted) |

| Density | 1.84 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in methanol |

| pKa | 2.43 ± 0.50 (Predicted) |

Biological Activities

Preliminary studies indicate that Dicyclohexylammonium (2S-(2α,5α,6α))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate may exhibit a variety of biological activities:

- Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains due to its thia ring and bromo substituent.

- Antifungal Properties : Similar compounds have shown antifungal effects, indicating that this compound may also possess similar activity.

- Inhibition of β-lactamases : Given its structural features, it may inhibit enzymes that confer antibiotic resistance in bacteria.

Further research is necessary to elucidate the full spectrum of biological effects and mechanisms of action.

Synthesis

The synthesis of Dicyclohexylammonium (2S-(2α,5α,6α))-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves several key steps:

- Starting Materials : Utilize appropriate precursors that can undergo cyclization.

- Reaction Conditions : Optimize temperature, solvent choice, and reaction time to maximize yield and purity.

- Purification : Employ techniques such as recrystallization or chromatography to isolate the final product.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals interesting insights into the unique properties of Dicyclohexylammonium (2S-(2α,5α,6α))-6-bromo:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Bromo-N,N-dimethylthiazolidine | Thiazolidine ring | Antimicrobial | Lacks bicyclic structure |

| 4-Thia-N,N-dimethylpiperidine | Piperidine ring | Antifungal | Different ring system |

| Benzothiazole derivatives | Benzothiazole core | Anticancer | Different core structure |

The uniqueness of Dicyclohexylammonium lies in its specific bicyclic framework combined with a bromo substituent and dicyclohexylammonium moiety, which may enhance its solubility and interaction profiles compared to other compounds .

Case Studies

Research involving Dicyclohexylammonium has been limited; however, studies on structurally similar compounds provide valuable insights:

- Antibacterial Studies : Compounds with similar bicyclic structures have been shown to inhibit bacterial growth effectively.

- Enzyme Inhibition Trials : Some derivatives have demonstrated the ability to inhibit β-lactamases in vitro, suggesting a potential role in overcoming antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for preparing this bicyclic β-lactam compound, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or metal-complexation strategies. For example, chromium(III) complexes of structurally related β-lactams were synthesized by reacting the sodium salt of the parent compound with CrCl₃·6H₂O in aqueous methanol, followed by recrystallization from ethanol to achieve >95% purity . To optimize purity, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor reaction progress via TLC or HPLC. Crystallization conditions (e.g., solvent polarity, temperature gradients) should be tailored using X-ray diffraction data to confirm lattice packing efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray crystallography : Resolve absolute stereochemistry and confirm the bicyclo[3.2.0]heptane core. For example, dicyclohexylammonium salts form monoclinic crystals (space group P2₁) with bond lengths and angles consistent with β-lactam ring stability .

- NMR : Use - and -NMR to verify substituent positions (e.g., 6-bromo and 3,3-dimethyl groups). Key signals include δ ~3.5 ppm for the thia-azabicyclo protons and δ ~170 ppm for the carbonyl carbons .

- FT-IR : Confirm lactam C=O stretches at ~1770 cm⁻¹ and carboxylate vibrations at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in bioactivity data across structural analogs?

Discrepancies in antibacterial activity (e.g., MIC variations) may arise from substituent electronic effects or steric hindrance. Employ density functional theory (DFT) to calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions influencing target binding (e.g., penicillin-binding proteins).

- Molecular dynamics (MD) simulations : Model interactions between the 6-bromo substituent and bacterial membrane receptors.

Tools like Gaussian or ORCA, combined with experimental IC₅₀ data, can validate computational predictions .

Q. What experimental design principles mitigate side reactions during functionalization of the β-lactam core?

- Protecting groups : Temporarily shield the carboxylate moiety (e.g., as a sodium salt) during bromination to prevent ring-opening .

- Reaction monitoring : Use in situ Raman spectroscopy to detect intermediates and adjust temperature/pH in real-time. For example, maintaining pH 7–8 during amidation minimizes hydrolysis .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., Cr³⁺:ligand at 1:3) and reaction time .

Q. How do solvent polarity and counterion choice influence crystallization outcomes?

Dicyclohexylammonium salts favor low-polarity solvents (e.g., dichloromethane) for crystallization due to hydrophobic interactions. Counterions like sodium or potassium stabilize the carboxylate via ion pairing, but ammonium salts enhance solubility in organic phases. For reproducible crystals, use vapor diffusion with tert-butyl methyl ether as an antisolvent .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the 4-thia-1-azabicyclo[3.2.0] framework under acidic conditions?

Variations in degradation rates may stem from:

- Substituent effects : The 3,3-dimethyl groups enhance ring strain resistance, while the 6-bromo substituent increases electrophilicity, accelerating hydrolysis in pH <5 environments.

- Analytical methods : HPLC-UV (λ = 254 nm) may miss degradation products lacking chromophores. Use LC-MS with electrospray ionization (ESI) to detect low-abundance fragments .

Methodological Innovations

Q. How can machine learning improve reaction yield predictions for novel derivatives?

Train neural networks on datasets of published β-lactam syntheses (e.g., reaction temperature, solvent dielectric constant, substituent Hammett parameters). Platforms like ICReDD’s reaction database enable feature extraction to predict optimal conditions (e.g., 60°C, DMF, 18-hour reaction time) with >85% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.